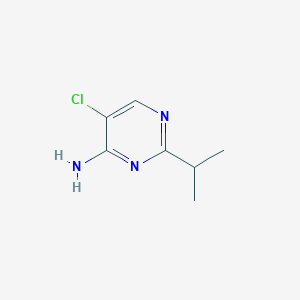
5-Chloro-2-isopropylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(1-methylethyl)-4-pyrimidinamine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 2nd position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-methylethyl)-4-pyrimidinamine typically involves the chlorination of 2-(1-methylethyl)-4-pyrimidinamine. One common method includes the reaction of 2-(1-methylethyl)-4-pyrimidinamine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of 5-Chloro-2-(1-methylethyl)-4-pyrimidinamine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(1-methylethyl)-4-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions (room temperature to 80°C).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane at temperatures ranging from 0-40°C.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at temperatures ranging from -20 to 25°C.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrimidinamine derivatives.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-2-(1-methylethyl)-4-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(1-methylethyl)-4-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids or proteins, disrupting their normal function. This interaction can lead to the inhibition of key biological processes such as DNA replication, transcription, or protein synthesis, ultimately resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(1-methylethyl)pyrimidine
- 5-Bromo-2-(1-methylethyl)-4-pyrimidinamine
- 5-Chloro-2-(1-methylethyl)-6-methylpyrimidinamine
Uniqueness
5-Chloro-2-(1-methylethyl)-4-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10ClN3 |
|---|---|
Peso molecular |
171.63 g/mol |
Nombre IUPAC |
5-chloro-2-propan-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C7H10ClN3/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,1-2H3,(H2,9,10,11) |
Clave InChI |
HPNSEKGXXIIVFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



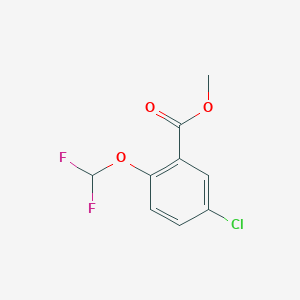
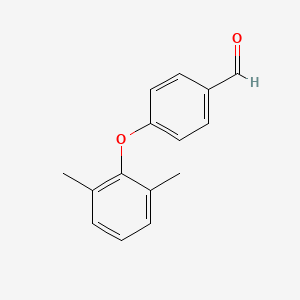
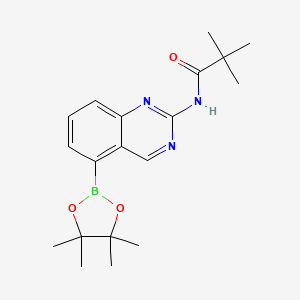
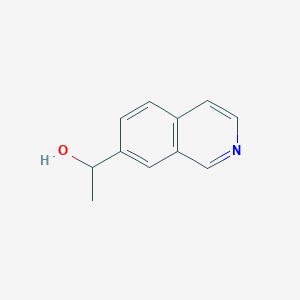


![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
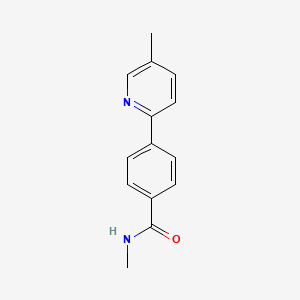

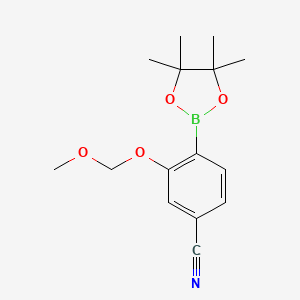
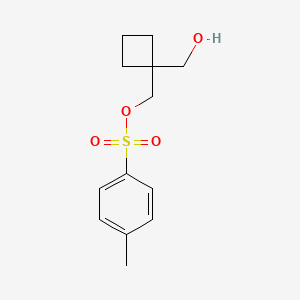
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

